N-(2-Hydroxyethyl) Pseudoephedrine-d3

Catalog No.
S13970365
CAS No.
M.F
C12H19NO2
M. Wt
212.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Hydroxyethyl) Pseudoephedrine-d3

Product Name

N-(2-Hydroxyethyl) Pseudoephedrine-d3

IUPAC Name

(1R,2S)-2-[2-hydroxyethyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol

Molecular Formula

C12H19NO2

Molecular Weight

212.30 g/mol

InChI

InChI=1S/C12H19NO2/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11/h3-7,10,12,14-15H,8-9H2,1-2H3/t10-,12-/m0/s1/i2D3

InChI Key

DZUDAROQGILUTD-CBBHXFRQSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)CCO

Isomeric SMILES

[2H]C([2H])([2H])N(CCO)[C@@H](C)[C@@H](C1=CC=CC=C1)O

N-(2-Hydroxyethyl) Pseudoephedrine-d3 is a deuterium-labeled derivative of N-(2-Hydroxyethyl) Pseudoephedrine, a compound commonly used in various pharmaceutical applications. The molecular formula of N-(2-Hydroxyethyl) Pseudoephedrine-d3 is C12H16D3NO2, with a molecular weight of 212.30 g/mol. The presence of deuterium atoms enhances its utility in scientific research by providing distinct advantages in tracing and studying metabolic pathways and reaction mechanisms due to the unique properties of deuterium compared to hydrogen.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: This compound can be reduced to form different alcohol derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions, often involving strong acids or bases.

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

N-(2-Hydroxyethyl) Pseudoephedrine-d3 is primarily used in scientific research rather than as a therapeutic agent. Its biological activity is mainly studied in the context of metabolic pathways where it serves as a tracer due to the deuterium labeling. This allows researchers to monitor the incorporation and transformation of the compound within biological systems, providing insights into drug metabolism and pharmacokinetics.

The synthesis of N-(2-Hydroxyethyl) Pseudoephedrine-d3 involves incorporating deuterium atoms into the structure of N-(2-Hydroxyethyl) Pseudoephedrine. Various synthetic routes can be employed, including:

  • Deuterated Reagents: Utilizing deuterated reagents and solvents to achieve selective incorporation of deuterium.
  • Controlled Conditions: Maintaining specific temperatures and pressures during reactions to ensure the stability and purity of the final product.

Industrial production methods mirror these synthetic routes but are scaled for larger quantities, employing specialized equipment for handling deuterated compounds.

N-(2-Hydroxyethyl) Pseudoephedrine-d3 has several applications in scientific research:

  • Analytical Chemistry: Used as a reference standard to study reaction mechanisms and pathways.
  • Metabolic Studies: Employed in tracing studies to understand the metabolism of drugs in biological systems.
  • Pharmacokinetic Studies: Investigated for its potential therapeutic effects and as a tool for studying drug absorption, distribution, metabolism, and excretion.
  • Material Development: Utilized in developing new materials and chemical processes, particularly those involving isotopic labeling.

The interactions of N-(2-Hydroxyethyl) Pseudoephedrine-d3 with various biological targets are significant for understanding its metabolic pathways. The presence of deuterium alters reaction rates and stability, allowing researchers to study enzyme kinetics and metabolic transformations more accurately. These studies often involve comparing metabolic profiles with those of non-deuterated analogues to elucidate the effects of isotopic labeling on biological activity.

Several compounds share structural similarities with N-(2-Hydroxyethyl) Pseudoephedrine-d3. Here are notable examples:

Compound NameMolecular FormulaUnique Features
N-(2-Hydroxyethyl) PseudoephedrineC12H17NO2Non-deuterated analogue; widely used as a decongestant.
Hydroxyalkyl PseudoephedrineC12H17NO2Similar structure without deuterium; used in similar applications.
N-NitrosopseudoephedrineC10H14N2O2Contains a nitroso group; different pharmacological properties.

The uniqueness of N-(2-Hydroxyethyl) Pseudoephedrine-d3 lies in its deuterium labeling, which provides distinct advantages for studying reaction mechanisms with greater precision compared to its non-deuterated counterparts. This feature enhances its utility in both academic research and industrial applications focused on drug development and metabolic studies.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

212.160409087 g/mol

Monoisotopic Mass

212.160409087 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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